molecular formula C16H14N2O4 B5827557 N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5827557
M. Wt: 298.29 g/mol
InChI Key: UTNPBHHPHOLORI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a methyl group, and a nitro group attached to a benzamide backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-acetylphenylamine with 3-methyl-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: The major product is 3-amino-3-methyl-4-nitrobenzamide.

    Reduction: The major product is 3-(hydroxymethyl)-4-nitrobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitro groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)quinoline-2-carboxamide

These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of acetyl, methyl, and nitro groups in this compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-8-13(6-7-15(10)18(21)22)16(20)17-14-5-3-4-12(9-14)11(2)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNPBHHPHOLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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